molecular formula C17H25NO3S4 B2559045 1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one CAS No. 2034421-59-3

1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one

Cat. No.: B2559045
CAS No.: 2034421-59-3
M. Wt: 419.63
InChI Key: ZKGJAPPHBMFXAG-UHFFFAOYSA-N
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Description

1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one is a synthetic bifunctional compound of significant interest in pharmacological research, designed to integrate the bioactivity of two distinct molecular frameworks. The presence of the 1,2-dithiolane moiety, a hallmark of alpha-lipoic acid (ALA) , suggests a potential role in modulating redox-sensitive pathways. ALA is a well-known cofactor for mitochondrial dehydrogenases and a potent antioxidant that can regenerate endogenous antioxidants like glutathione and vitamin C. Concurrently, the 1,4-thiazepane ring system with a sulfone group and thiophene substitution is a privileged structure in medicinal chemistry, often associated with G-protein-coupled receptor (GPCR) modulation and central nervous system (CNS) activity. This unique structural combination positions the compound as a compelling candidate for investigating novel therapeutic strategies for mitochondrial dysfunction and oxidative stress-related neurological disorders . Researchers are exploring its mechanism of action, which may involve synergistic effects on energy metabolism and cellular signaling pathways, offering a unique tool to dissect complex disease etiologies in preclinical models.

Properties

IUPAC Name

1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-5-(dithiolan-3-yl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3S4/c19-17(6-2-1-4-14-8-12-23-24-14)18-9-7-16(15-5-3-11-22-15)25(20,21)13-10-18/h3,5,11,14,16H,1-2,4,6-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGJAPPHBMFXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)CCCCC3CCSS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one is a complex organic molecule characterized by its thiazepane and dithiolan structures. These features suggest potential biological activities that warrant investigation. This article reviews the synthesis, structural characteristics, and biological activity of this compound based on diverse research findings.

Structural Characteristics

The molecular formula of the compound is C13H15N3O3S2C_{13}H_{15}N_{3}O_{3}S_{2}, with a molecular weight of approximately 325.4g/mol325.4\,g/mol . The presence of the dioxido and thiophenyl groups enhances its reactivity and potential pharmacological properties. The structural features can be summarized as follows:

Feature Description
Thiazepane Ring A seven-membered ring containing sulfur and nitrogen atoms.
Dioxido Group Enhances reactivity and potential biological activity.
Thiophene Moiety Contributes to electronic properties and solubility.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the condensation of thiophene derivatives with thiazepane precursors followed by oxidation steps to introduce the dioxido functionality. Key synthetic pathways may involve:

  • Condensation Reaction : Reacting thiophene derivatives with thiazepane precursors.
  • Oxidation Steps : Introducing dioxido groups through specific oxidizing agents.
  • Purification Techniques : Employing methods like recrystallization or chromatography for high-purity products.

Antimicrobial Properties

Preliminary studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives of thiazepane compounds have shown activity against:

  • Gram-positive bacteria : Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis.
  • Gram-negative bacteria : Pseudomonas aeruginosa, Escherichia coli.

The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 625μg/mL625\,\mu g/mL to 1250μg/mL1250\,\mu g/mL, indicating their potency against specific pathogens .

The proposed mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within biological systems. It may inhibit enzyme activity by binding to active or allosteric sites, thereby modulating biochemical pathways related to cell proliferation and apoptosis .

Case Studies

Several studies have explored the biological activities of compounds related to thiazepanes and dithiolenes:

  • Study on Antibacterial Activity : A series of thiazepane derivatives were synthesized and screened for antibacterial properties. Results indicated that compounds with similar structural motifs exhibited significant antibacterial activity against S. aureus and P. aeruginosa .
  • Antifungal Screening : Compounds were also evaluated for antifungal activity against Candida albicans, with many showing promising results .

Comparison with Similar Compounds

Thiazepane vs. Diazepanone Derivatives

The compound 1-benzyl-1,4-diazepan-5-one () shares a seven-membered heterocyclic core but replaces sulfur with a second nitrogen. Diazepanones are widely studied for pharmaceutical applications, particularly as intermediates in CNS drug synthesis, but the thiazepane’s sulfone group may enhance solubility and metabolic stability .

Piperazine-Based Analogues

HBU-39 (), a piperazine derivative with a benzo[1,3]dioxol group and dithiolane tail, demonstrates potent butyrylcholinesterase (BuChE) inhibition. The target compound’s thiazepane core offers greater steric bulk and sulfur-mediated electronic effects compared to piperazine, which could modulate target binding affinity or selectivity .

Dithiolane-Containing Analogues

1-(1H-Benzo[d]imidazol-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one ()

This compound shares the 5-(1,2-dithiolan-3-yl)pentan-1-one chain with the target molecule but replaces the thiazepane core with a benzimidazole group. Benzimidazole’s planar aromatic structure contrasts with the flexible thiazepane, suggesting divergent pharmacokinetic profiles. The synthesis of both compounds involves α-lipoic acid derivatives, indicating shared strategies for introducing redox-active dithiolane moieties .

α-Lipoic Acid Derivatives

The dithiolane group in the target compound is structurally identical to α-lipoic acid, a natural cofactor with antioxidant properties.

Substituent Effects: Thiophen-2-yl vs. Aromatic Groups

The thiophen-2-yl substituent in the target compound differs from chlorophenyl or benzo[1,3]dioxol groups in analogues like 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one () or HBU-39 (). Thiophene’s electron-rich aromatic system may enhance π-π stacking interactions in biological targets, while chlorophenyl groups introduce steric and electronic effects that modulate lipophilicity .

Q & A

Q. Critical parameters :

  • Temperature : Elevated temperatures (70–80°C) enhance reaction rates but must be balanced against decomposition risks.
  • Solvent polarity : Ethanol or DMF improves solubility of intermediates .
  • Catalyst selection : Lewis acids optimize electrophilic substitutions .

Advanced Question: How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

Answer:
Discrepancies between spectroscopic and crystallographic data often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Methodological approaches include:

  • Multi-technique validation : Cross-validate NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) to confirm functional groups .
  • X-ray crystallography : Resolve absolute configuration and detect crystal packing effects .
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify conformational flexibility .

Q. Example workflow :

Acquire single crystals for X-ray analysis.

Perform solvent-dependent NMR studies to assess dynamic behavior.

Use software (e.g., Gaussian) to model lowest-energy conformers .

Basic Question: What spectroscopic techniques are essential for confirming the molecular structure?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR identifies proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm) .
    • ¹³C NMR confirms carbonyl (C=O) and sulfur-oxygen groups (e.g., dioxido-S at δ 50–60 ppm) .
  • Infrared Spectroscopy (IR) : Detects key stretches (e.g., C=O at ~1700 cm⁻¹, S=O at ~1150 cm⁻¹) .
  • Mass Spectrometry (MS) : HRMS validates molecular formula (e.g., [M+H]⁺ for C₁₉H₂₃NO₃S₃) .

Advanced Question: How can computational methods predict biological target interactions for this compound?

Answer:

  • Molecular docking : Use software (AutoDock Vina) to screen against targets (e.g., enzymes with thiol-binding sites). Focus on the dithiolane moiety’s redox activity .
  • Molecular Dynamics (MD) simulations : Simulate binding stability in physiological conditions (e.g., solvation in water/lipid bilayers) .
  • QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity data from analogs .

Case study :
Docking studies of thiazepane derivatives revealed strong interactions with cysteine proteases due to sulfur-mediated hydrogen bonding .

Basic Question: What are the key stability concerns for this compound under experimental conditions?

Answer:

  • Light sensitivity : The dithiolane group is prone to oxidation; store in amber vials under inert gas .
  • pH-dependent degradation : Avoid strongly acidic/basic conditions (pH <3 or >10) to prevent hydrolysis of the thiazepane ring .
  • Thermal stability : Decomposition observed above 120°C; use low-temperature reactions (<60°C) .

Advanced Question: How can researchers address contradictions in reported biological activity data?

Answer:

  • Standardized assays : Use uniform protocols (e.g., fixed cell lines, incubation times) to minimize variability .
  • Metabolite profiling : Check for in situ degradation products that may confound results (e.g., dithiolane ring-opening) .
  • Structural analogs : Compare bioactivity across derivatives to isolate critical functional groups (e.g., thiophene vs. phenyl substitution) .

Example : Inconsistent cytotoxicity data may arise from differences in cell membrane permeability; use logP measurements to adjust experimental designs .

Basic Question: What safety protocols are recommended for handling this compound?

Answer:

  • Ventilation : Use fume hoods due to potential sulfur oxide emissions .
  • Personal protective equipment (PPE) : Nitrile gloves and lab coats to prevent dermal exposure .
  • Waste disposal : Neutralize acidic byproducts before disposal .

Advanced Question: What strategies optimize regioselectivity in functionalizing the thiazepane ring?

Answer:

  • Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer substitutions to the 7-position .
  • Catalytic systems : Use Pd-catalyzed C–H activation for site-specific modifications .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the ketone position .

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